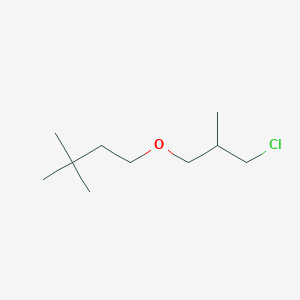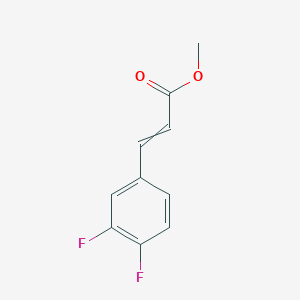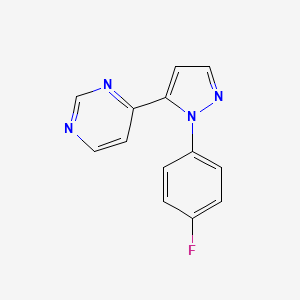![molecular formula C23H21N3O3S B13653483 3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a hydrazineylidene group, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, followed by cyclization.
Hydrazineylidene Group Introduction: The thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazineylidene group.
Coupling with Chromenone: The final step involves coupling the thiazole-hydrazineylidene intermediate with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the hydrazineylidene group, converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Depending on the substituent, products can vary widely, including halogenated, alkylated, or aminated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
作用机制
The mechanism of action of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to metal ions, affecting enzymatic activity. The hydrazineylidene group can form hydrogen bonds with biological macromolecules, altering their function. The chromenone moiety can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Hydrazine Derivatives: Compounds with hydrazine groups also show antimicrobial and anticancer properties.
Chromenone Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for multiple modes of action and a broad spectrum of applications.
属性
分子式 |
C23H21N3O3S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
3-[(E)-N-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H21N3O3S/c1-13-8-9-14(2)17(10-13)19-12-30-23(24-19)26-25-15(3)18-11-16-6-5-7-20(28-4)21(16)29-22(18)27/h5-12H,1-4H3,(H,24,26)/b25-15+ |
InChI 键 |
MEQGXJPJYRWPMQ-MFKUBSTISA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC4=C(C(=CC=C4)OC)OC3=O |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NN=C(C)C3=CC4=C(C(=CC=C4)OC)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)




![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)




